molecular formula C11H10F3NO B14200273 (4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one CAS No. 846059-46-9

(4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one

Cat. No.: B14200273
CAS No.: 846059-46-9
M. Wt: 229.20 g/mol
InChI Key: QKGGKTLFTNJTHK-UHFFFAOYSA-N
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Description

(4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one is an organic compound that features a trifluoromethyl group and a phenyl group attached to a pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one typically involves the reaction of a trifluoromethyl ketone with aniline under specific conditions. A common method includes:

    Starting Materials: Trifluoromethyl ketone and aniline.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The trifluoromethyl ketone is mixed with aniline and the base in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitroso compound, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which (4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one: can be compared with other trifluoromethyl ketones and imines.

    Trifluoromethyl ketones: Known for their stability and reactivity, often used in medicinal chemistry.

    Imines: Common intermediates in organic synthesis, with diverse reactivity.

Uniqueness

The combination of a trifluoromethyl group and a phenyl group in this compound makes it unique, providing a balance of stability and reactivity that can be exploited in various chemical reactions and applications.

Properties

CAS No.

846059-46-9

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

5,5,5-trifluoro-4-phenyliminopentan-2-one

InChI

InChI=1S/C11H10F3NO/c1-8(16)7-10(11(12,13)14)15-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

QKGGKTLFTNJTHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=NC1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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